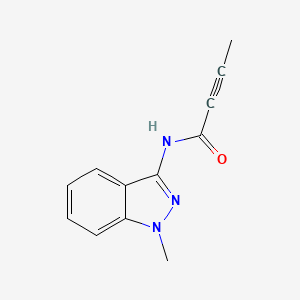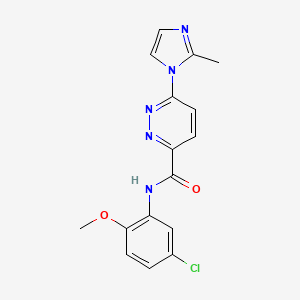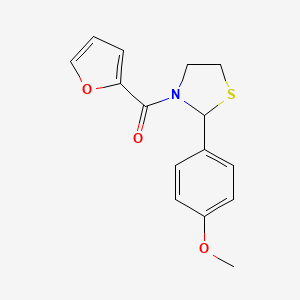
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone” is a compound that belongs to a class of molecules known as furan-2-yl (phenyl)methanone derivatives . These compounds have been synthesized and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, the synthesis of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones involved a three-step process . The first step involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involved cyclization into 4-thiazolidinedione using thioglycolic acid .Mécanisme D'action
The mechanism of action of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation. By activating PPARγ, this compound can modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound can also induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, this compound can improve insulin sensitivity and glucose uptake in adipocytes, which makes it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, this compound has been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, this compound can be toxic at high concentrations, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the mechanism of action of this compound. This could involve the use of techniques such as molecular modeling and structural biology to determine the binding sites of this compound on PPARγ. Finally, there is also interest in exploring the potential of this compound as a tool for studying the role of PPARγ in various physiological processes. This could involve the use of this compound in animal models to investigate the effects of PPARγ activation on metabolism, inflammation, and other processes.
Méthodes De Synthèse
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can be synthesized through a multi-step process, which involves the reaction of furan-2-carbaldehyde with 4-methoxybenzylamine to form a Schiff base intermediate. The Schiff base is then reacted with thiazolidin-3-one in the presence of a catalyst to yield this compound. The purity of the final product can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. In addition, this compound has been found to exhibit neuroprotective effects and to modulate the immune system. These properties make this compound a promising candidate for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMYURIIOKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


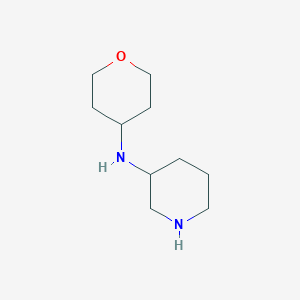
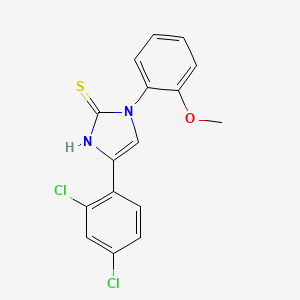
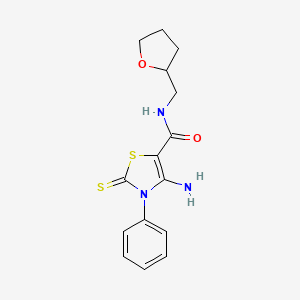
![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
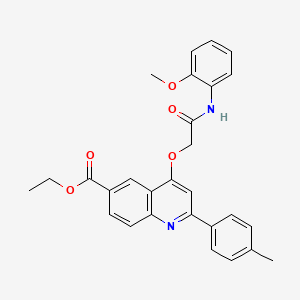
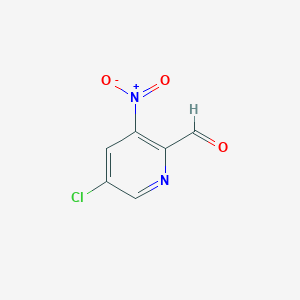
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
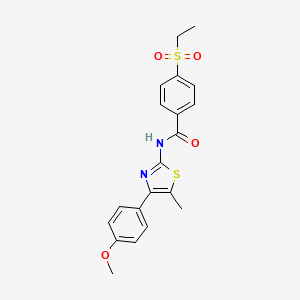
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
